molecular formula C11H8BrNO5 B2819339 methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate CAS No. 105391-92-2

methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

Cat. No.: B2819339
CAS No.: 105391-92-2
M. Wt: 314.091
InChI Key: LHVQGMUXFLQPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a benzoxazine derivative characterized by a bromine substituent at position 6, two oxo groups at positions 2 and 4, and a methyl ester-linked acetate group.

Properties

IUPAC Name

methyl 2-(6-bromo-2,4-dioxo-6H-3,1-benzoxazin-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrNO5/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)18-11(13)16/h2-4,6H,5H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZFGPMNAYFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=C2C=CC(C=C2C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrNO5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate typically involves the reaction of 6-bromo-2,4-dihydroxybenzoic acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate. Research has shown that derivatives containing the benzoxazine moiety exhibit significant activity against various bacterial strains.

A notable study demonstrated that certain thiazole-linked benzoxazine derivatives displayed potent antibacterial effects comparable to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups such as bromine at specific positions on the phenyl ring enhance antibacterial activity .

Anticonvulsant Activity

The anticonvulsant properties of benzoxazine derivatives have also been investigated. Compounds synthesized from thiazole and benzoxazine frameworks showed promising results in electroshock seizure tests and chemical-induced seizure models. For instance, a compound with a para-halogen-substituted phenyl group exhibited superior anticonvulsant activity, suggesting that modifications to the molecular structure can significantly impact efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

Substituent Effect on Activity
Halogen (Br, Cl)Increases antibacterial potency
Electron-withdrawingEnhances anticonvulsant properties
Alkyl groupsModulate lipid solubility and bioavailability

The presence of halogens and specific functional groups has been linked to increased effectiveness against targeted pathogens and seizure models .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antibacterial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions had minimal inhibitory concentrations (MICs) significantly lower than those without halogen substitutions .
  • Investigation into Anticonvulsant Effects : A compound derived from methyl 2-(6-bromo...) was evaluated in animal models for seizure protection. The results showed a marked reduction in seizure frequency compared to controls .

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine atom at position 6 distinguishes this compound from analogs with nitro, methoxy, or unsubstituted aryl groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 2-(6-bromo-2,4-dioxo-1H-3,1-benzoxazin-1-yl)acetate Br (6) 314.09 Not reported Bromo, oxo, methyl ester
1-((2-Methylphenyl)carbamoylmethyl)-2-(2-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5b) 2-Nitrophenyl (aryl) ~400 (estimated) 45 Nitro, carbamoylmethyl
1-((4-Methyloxyphenyl)carbamoylmethyl)-2-(4-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5i) 4-Nitrophenyl (aryl) ~420 (estimated) 156.6–158.5 Nitro, carbamoylmethyl
Efavirenz [(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one] Cl (6), CF3, cyclopropylethynyl 315.67 Not reported Chloro, trifluoromethyl
  • Bromine vs.
  • Ester vs. Carbamoylmethyl : The methyl ester group in the target compound is more prone to hydrolysis under acidic/basic conditions than the carbamoylmethyl group in compounds like 5b or 5i, impacting stability and bioavailability .

Biological Activity

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a compound belonging to the benzoxazine class, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzoxazine core with bromo and dioxo functionalities. The molecular formula is C11H10BrN2O4C_{11}H_{10}BrN_{2}O_{4}, and its structure can be represented as follows:

Molecular Structure C11H10BrN2O4\text{Molecular Structure }\text{C}_{11}\text{H}_{10}\text{BrN}_2\text{O}_4

Antimicrobial Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.250 mg/mL
Bacillus subtilis0.100 mg/mL
Candida albicans0.200 mg/mL

The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it exhibited the lowest MIC against Bacillus subtilis , indicating potent antibacterial action.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that benzoxazine derivatives can induce cytotoxic effects in various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
A549 (Lung)12.5
HepG2 (Liver)20.0
HCT116 (Colorectal)18.0

The IC50 values indicate that the compound is particularly effective against lung cancer cells (A549), suggesting a promising avenue for further research in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms and cancer cells. Preliminary studies suggest that it may interfere with DNA synthesis or induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Khadra et al. evaluated the antimicrobial efficacy of various benzoxazine derivatives including methyl 2-(6-bromo...) against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed its potential as a therapeutic agent due to its low MIC values and broad-spectrum activity.

Case Study 2: Anticancer Properties
In a recent investigation by Bernard et al., methyl 2-(6-bromo...) was tested against multiple cancer cell lines. The study highlighted its selective toxicity towards cancerous cells while exhibiting minimal cytotoxicity to normal cells, reinforcing its potential for targeted cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.